2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol
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Overview
Description
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a bromine atom, methoxy groups, and a dimethoxyphenyl ethyl-methylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method includes the bromination of a precursor phenol compound, followed by the introduction of the dimethoxyphenyl ethyl-methylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while substitution of the bromine atom can produce various substituted phenols.
Scientific Research Applications
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2,5-dimethoxyphenethylamine
- 2-(2-bromo-4-methylphenoxy)-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide
Uniqueness
Compared to similar compounds, 2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-bromo-4-[[2-(3,4-dimethoxyphenyl)ethyl-methylamino]methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrNO4/c1-21(12-14-9-15(20)19(22)18(11-14)25-4)8-7-13-5-6-16(23-2)17(10-13)24-3/h5-6,9-11,22H,7-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAWVBUBOWCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C(=C2)Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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